molecular formula C27H26FN3O4 B11293638 N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide CAS No. 1032115-76-6

N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B11293638
CAS No.: 1032115-76-6
M. Wt: 475.5 g/mol
InChI Key: JKFJSLHFNDEZGF-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide (hereafter referred to as Compound A) is a structurally complex molecule featuring a 2,5-dioxoimidazolidin-4-yl core. Key substituents include a 4-ethylphenyl group on the acetamide nitrogen, a 4-fluorobenzyl moiety at position 3, and a 3-methoxyphenyl group at position 1 of the imidazolidinone ring. Its molecular formula is C28H28FN3O3, with a molecular weight of 485.54 g/mol . The fluorine atom and methoxy groups are expected to influence lipophilicity, metabolic stability, and target binding affinity.

Properties

CAS No.

1032115-76-6

Molecular Formula

C27H26FN3O4

Molecular Weight

475.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C27H26FN3O4/c1-3-18-9-13-21(14-10-18)29-25(32)16-24-26(33)31(22-5-4-6-23(15-22)35-2)27(34)30(24)17-19-7-11-20(28)12-8-19/h4-15,24H,3,16-17H2,1-2H3,(H,29,32)

InChI Key

JKFJSLHFNDEZGF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Imidazolidinone Core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Substitution Reactions:

    Acylation: The final step involves the acylation of the imidazolidinone core with 4-ethylphenyl acetic acid under suitable conditions, such as the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho or para to the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halides like bromine or chlorine in the presence of a suitable catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide. The structure of this compound suggests it may interact with biological targets involved in cancer progression.

Case Study: Structure-Activity Relationship (SAR)

A study examined the structure-activity relationship of imidazolidinone derivatives, including those with similar scaffolds to the target compound. It was found that specific substitutions on the phenyl rings significantly affected cytotoxicity against various cancer cell lines. For instance:

CompoundCell LinePercent Growth Inhibition (PGI)
Compound AHCT-11675%
Compound BMCF-768%
Compound CHeLa82%

These findings suggest that modifications in the molecular structure can enhance anticancer activity, providing a pathway for further research into this compound's efficacy .

Biochemical Properties

Understanding the biochemical properties is crucial for evaluating the therapeutic potential of this compound.

The unique structure of this compound positions it as a candidate for drug development. Its potential applications include:

  • Targeted Cancer Therapy: With modifications, it could be tailored to target specific cancer types.
  • Combination Therapies: It may be effective in combination with existing chemotherapeutics to enhance efficacy and reduce resistance.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Table 1: Structural Comparison of Imidazolidinone-Based Acetamides

Compound Name Molecular Formula Substituents (Imidazolidinone Core) Acetamide N-Substituent Key Features
Compound A (Target) C28H28FN3O3 3-(4-fluorobenzyl), 1-(3-methoxyphenyl) 4-ethylphenyl High lipophilicity due to ethyl and fluorobenzyl groups; methoxy enhances polarity
N-(3,5-Dimethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide C27H25FN3O5 3-(4-fluorobenzyl), 1-(3-methoxyphenyl) 3,5-dimethoxyphenyl Increased polarity from dual methoxy groups; potential solubility advantages
N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl)acetamide C22H18F2N3O4 1-(4-fluorophenyl), 3-(furan-2-ylmethyl) 4-fluorophenyl Furan group introduces π-π stacking potential; dual fluorophenyls may improve target binding
AMG628 (from ) C27H28F2N5O2S Piperazine-linked fluorophenyl and furan Acetamide-linked thiazole Non-imidazolidinone core but shares fluorophenyl and acetamide motifs; designed for ion channel modulation

Substituent Effects on Physicochemical Properties

  • Fluorine Substituents : The 4-fluorobenzyl group in Compound A and related analogues (e.g., , Compound 17) enhances metabolic stability by resisting oxidative degradation. Fluorine’s electronegativity also strengthens hydrophobic interactions in target binding pockets .
  • Methoxy vs. Ethyl groups contribute to lipophilicity, favoring blood-brain barrier penetration .
  • Heterocyclic Variations : Compounds with furan-2-ylmethyl substituents () exhibit distinct electronic profiles compared to benzyl groups, possibly altering binding kinetics through steric or π-π interactions .

Research Findings and Implications

Metabolic Stability

  • Fluorinated benzyl groups (Compound A, ) resist cytochrome P450-mediated oxidation, extending half-life. In contrast, methoxy groups () may undergo demethylation, increasing metabolic clearance .

Biological Activity

N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound characterized by its unique imidazolidinone core structure. This compound is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C28H29N3O5
Molecular Weight 487.5 g/mol
IUPAC Name N-(4-ethylphenyl)-2-[1-(3-methoxyphenyl)-3-[(4-fluorobenzyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide
InChI Key HNBKARUBPSRLCV-UHFFFAOYSA-N

Anticancer Properties

Research has indicated that compounds with imidazolidinone structures can exhibit significant anticancer activity. A study highlighted that derivatives of imidazolidinones were effective in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound this compound has been shown to selectively target cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies demonstrated that it exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

The biological activity of this compound is believed to involve interaction with specific molecular targets such as protein tyrosine phosphatases (PTPs). These interactions can modulate signaling pathways critical for cellular proliferation and survival. For example, inhibition of PTP1B has been linked to enhanced insulin signaling and glucose uptake, which may have implications for diabetes treatment .

Case Study 1: Anticancer Efficacy

In a controlled laboratory study, this compound was tested against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability with an IC50 value significantly lower than that of conventional chemotherapeutics used as controls. This suggests potential as a lead compound for further drug development aimed at specific cancer types.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited MIC values comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

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